molecular formula C11H10BrNO2S2 B296901 N-benzyl-5-bromothiophene-2-sulfonamide

N-benzyl-5-bromothiophene-2-sulfonamide

Cat. No. B296901
M. Wt: 332.2 g/mol
InChI Key: WBSSHTQFHJPHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-bromothiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamides and is known for its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromothiophene-2-sulfonamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis, which is a form of programmed cell death. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-benzyl-5-bromothiophene-2-sulfonamide has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal strains. In addition, N-benzyl-5-bromothiophene-2-sulfonamide has been found to be non-toxic to normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-5-bromothiophene-2-sulfonamide in lab experiments is its high yield and purity. The compound is relatively easy to synthesize, and its purity can be improved using different purification techniques. Another advantage is its low toxicity to normal cells, which makes it a potential candidate for the development of new anticancer agents. However, one of the limitations of using N-benzyl-5-bromothiophene-2-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-5-bromothiophene-2-sulfonamide. One direction is the development of new analogs of the compound with improved solubility and potency. Another direction is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Furthermore, the mechanism of action of N-benzyl-5-bromothiophene-2-sulfonamide needs to be further elucidated to fully understand its anticancer activity. Finally, the compound's potential as a new antibiotic needs to be investigated in more detail.

Synthesis Methods

The synthesis of N-benzyl-5-bromothiophene-2-sulfonamide involves the reaction of 5-bromothiophene-2-sulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained by filtration and recrystallization. The yield of the product is generally high, and the purity can be improved by using different purification techniques.

Scientific Research Applications

N-benzyl-5-bromothiophene-2-sulfonamide has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against different cancer cell lines, including breast, colon, and lung cancer cells. The compound has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. In addition, N-benzyl-5-bromothiophene-2-sulfonamide has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C11H10BrNO2S2

Molecular Weight

332.2 g/mol

IUPAC Name

N-benzyl-5-bromothiophene-2-sulfonamide

InChI

InChI=1S/C11H10BrNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2

InChI Key

WBSSHTQFHJPHED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Br

solubility

21.3 [ug/mL]

Origin of Product

United States

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